methanone CAS No. 1114850-38-2](/img/structure/B2632027.png)
[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H26N2O6S . It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .
Scientific Research Applications
Synthetic Methods and Structural Characterization
- Synthetic Approaches and Side Products : Research includes the synthesis of related benzothiazinone derivatives, which are candidates for new anti-tuberculosis drugs. The structural characterization of a side product in benzothiazinone synthesis highlights the chemical complexity and potential of this class for therapeutic applications (Eckhardt et al., 2020).
Biological Activity
- Antiproliferative and Vascular Disrupting Agents : Benzophenones derivatives related to the query compound have shown significant antiproliferative activity against cancer cells and potential as vascular disrupting agents. This suggests the chemical scaffold's utility in developing new anticancer strategies (Chang et al., 2014).
Antimicrobial and Antioxidant Properties
Antimicrobial and Analgesic Activities : Derivatives of 1,4-benzothiazin have been synthesized and evaluated for their antimicrobial and analgesic activities. These compounds have shown pronounced activity, indicating their potential in medicinal chemistry (Jayanna et al., 2013).
Antioxidant Properties : Investigations into the antioxidant properties of related compounds, such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone derivatives, have revealed significant antioxidant power, underscoring the potential of these molecules for use due to their antioxidant capabilities (Çetinkaya et al., 2012).
Anticancer Potential
- Inhibition of Tubulin Polymerization and Apoptosis Induction : A phenstatin family compound, closely related to the query molecule, has been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in leukemia cells. This study suggests the compound's mechanism of action and its potential as an anticancer agent (Magalhães et al., 2013).
Mechanism of Action
Target of Action
The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex molecule that contains two functional groups: the trimethoxyphenyl (TMP) group and the 1,2,4-benzothiadiazine-1,1-dioxide ring . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin by fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction disrupts the normal function of tubulin, leading to the inhibition of cell division and growth, particularly in cancer cells .
Biochemical Pathways
The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone affects various biochemical pathways due to its multi-targeting nature . For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it disrupts the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
Based on the known properties of similar compounds, it can be hypothesized that it may have good bioavailability and can be metabolized by the liver .
Result of Action
The molecular and cellular effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone’s action are primarily related to its anti-cancer effects . By inhibiting key proteins involved in cell division and growth, it can effectively halt the proliferation of cancer cells . Furthermore, by disrupting the function of proteins involved in signal transduction and apoptosis, it can induce cell death in cancer cells .
Action Environment
The action, efficacy, and stability of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells . .
properties
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-19-13-17(14-20(30-2)24(19)31-3)25-15-22(23(26)16-9-5-4-6-10-16)32(27,28)21-12-8-7-11-18(21)25/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCAFXOJJKEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

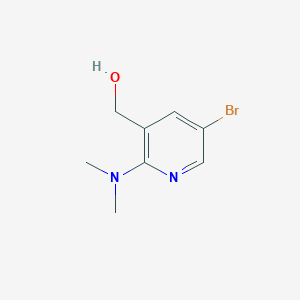
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
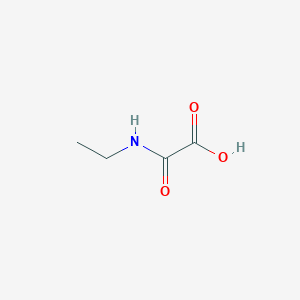
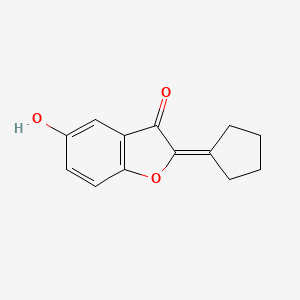

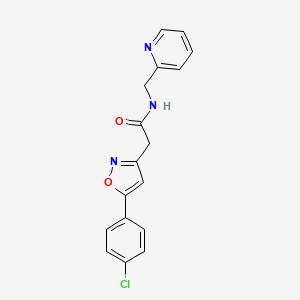
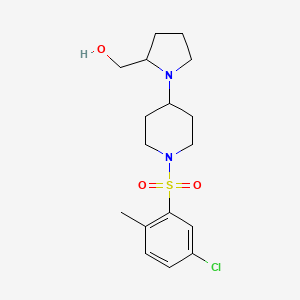

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
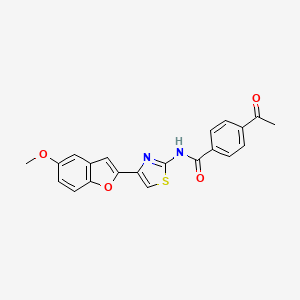
![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)


